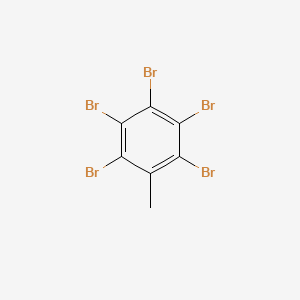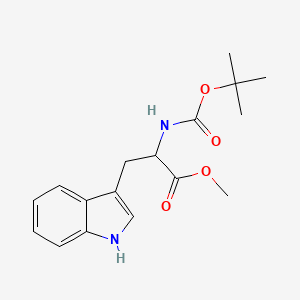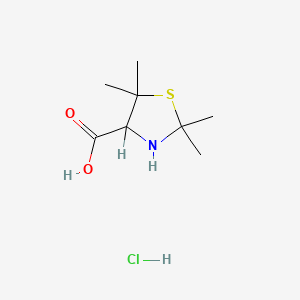
(-)-Eburnamonine
Descripción general
Descripción
(-)-Eburnamonine is a naturally occurring indole alkaloid found in the plant family Apocynaceae. It is part of the eburnamine-vincamine group of alkaloids, which are known for their diverse structures and significant medical importance. This compound has been studied for its potential therapeutic effects, particularly in the treatment of hypertension and cerebrovascular disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eburnamonine involves several key steps. One notable method is the asymmetric total synthesis, which includes a visible-light photocatalytic intra-/intramolecular radical cascade reaction to assemble the tetracyclic ABCD ring system. This is followed by a highly diastereoselective Johnson-Claisen rearrangement to establish the C20 all-carbon quaternary stereocenter .
Another method involves the oxidation of vincaminic acid in an organic solvent with an oxidizing agent that has low solubility in the solvent . Additionally, a process involving the action of dibenzoyl peroxide in the presence of hydroquinone, followed by the action of a mineral base, has been used to prepare eburnamonine .
Industrial Production Methods
Industrial production methods for eburnamonine typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Eburnamonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert eburnamonine into other related alkaloids.
Substitution: Substitution reactions involving eburnamonine can lead to the formation of new compounds with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in the reactions involving eburnamonine include oxidizing agents like dibenzoyl peroxide and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from the reactions of eburnamonine include various derivatives that retain the core indole alkaloid structure. These derivatives may exhibit different biological activities and therapeutic potentials .
Aplicaciones Científicas De Investigación
Chemistry: (-)-Eburnamonine serves as a valuable intermediate in the synthesis of other complex alkaloids.
Medicine: this compound has shown promise in the treatment of hypertension and cerebrovascular disorders.
Mecanismo De Acción
(-)-Eburnamonine exerts its effects through several mechanisms:
Neuroprotective Effects: This compound enhances cerebrovascular blood flow, which can improve brain function and protect against neurodegenerative diseases.
Anticancer Activity: The compound has been shown to interact with nucleophilic thiols, leading to the inhibition of cancer cell proliferation.
Metabolic Stability: This compound demonstrates high metabolic stability, making it a suitable candidate for drug development.
Comparación Con Compuestos Similares
(-)-Eburnamonine is part of the eburnamine-vincamine group of alkaloids, which includes compounds such as vincamine and vinpocetine. These compounds share a common fused pentacyclic scaffold and exhibit similar biological activities . eburnamonine is unique in its high metabolic stability and specific neuroprotective and anticancer properties .
Similar Compounds
Vincamine: Known for its vasodilating and nootropic effects.
Vinpocetine: Used as a vasodilating agent and for its neuroprotective properties.
Eburnamine: Another indole alkaloid with similar structural features.
This compound stands out due to its unique combination of high metabolic stability and diverse therapeutic potentials, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJAPUKIYAZSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859889 | |
| Record name | 14,15-Dihydroeburnamenin-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474-00-0 | |
| Record name | Eburnamenin-14(15H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanyl-1,2,4-triazin-5-one](/img/structure/B7788874.png)





![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7788901.png)

![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B7788910.png)





